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This technical guide provides an in-depth overview of the initial clinical trial results for
Bevasiranib (formerly Cand5), a first-in-class small interfering RNA (siRNA) therapeutic
developed for the treatment of wet age-related macular degeneration (wet AMD). Bevasiranib
was designed to silence the gene responsible for producing vascular endothelial growth factor
(VEGF), a key driver of angiogenesis and vascular permeability in the pathogenesis of wet
AMD.[1][2] While the clinical development of Bevasiranib was ultimately discontinued, the initial
Phase | and Il trial data provide valuable insights into the potential of SIRNA-based therapies
for ophthalmic diseases.

Mechanism of Action

Bevasiranib is a synthetic SIRNA molecule that leverages the natural process of RNA
interference (RNAI).[2] Upon intravitreal injection, Bevasiranib enters retinal cells and is
incorporated into the RNA-induced silencing complex (RISC). This complex then targets and
cleaves the messenger RNA (mMRNA) encoding for VEGF-A, thereby preventing its translation
into protein.[1] By reducing the production of new VEGF-A, Bevasiranib aimed to decrease
choroidal neovascularization (CNV), vascular leakage, and ultimately, vision loss associated
with wet AMD.[1][2]

Signaling Pathway
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The following diagram illustrates the targeted VEGF signaling pathway in wet AMD and the
proposed mechanism of action for Bevasiranib.
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VEGF Signaling Pathway and Bevasiranib's Mechanism of Action.

Initial Clinical Trial Data

While detailed quantitative results from the initial Phase | and Il trials of Bevasiranib are not
extensively published, the available information indicates that the drug was safe and showed

preliminary signs of efficacy.

Phase | Trial

The initial Phase | study was a non-randomized, open-label, dose-escalation trial designed to
assess the safety and tolerability of a single intravitreal injection of Bevasiranib in patients with

wet AMD.
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Parameter Description

Study Design Non-randomized, open-label, dose-escalation
Patient Population 15 patients with wet AMD

Dosage Groups 0.1 mg, 0.33 mg, 1.0 mg, 1.5 mg, and 3.0 mg
Administration Single intravitreal injection

Primary Endpoint Safety and tolerability

) Preliminary efficacy (e.g., changes in visual
Secondary Endpoints ] ] o
acuity and lesion characteristics)

The treatment was reported to be well-tolerated.

Specific quantitative efficacy data from this
Reported Outcomes o )

phase have not been detailed in available

publications.[1]

Phase Il Trial (C.A.R.E. Study)

The Phase Il trial, known as the C.A.R.E. (Cand5 Anti-VEGF RNAI Evaluation) study, was a
randomized, double-masked, dose-comparison study to further evaluate the safety and efficacy
of Bevasiranib.
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Parameter

Description

Study Design

Randomized, double-masked, dose-comparison

Patient Population

129 patients with wet AMD, including those with
rapidly progressing lesions or who had failed

previous treatments.

Dosage Groups

Three dose levels were tested.

Administration

Intravitreal injections

Key Endpoints

Safety, near vision, choroidal neovascularization

(CNV) lesion size, and time to rescue therapy.

Reported Outcomes

Bevasiranib was found to be safe and well-
tolerated.[2] A dose-related positive effect was
observed across multiple endpoints, including
near vision, lesion size, and the need for rescue
treatment.[2] However, specific quantitative data
demonstrating these effects are not publicly

available.

Experimental Protocols
Patient Population

The initial trials enrolled patients with a diagnosis of wet age-related macular degeneration.

Key inclusion and exclusion criteria are summarized below.

Inclusion Criteria:

Age 50 years or older.

neovascularization secondary to AMD.

Presence of subfoveal classic, predominantly classic, or minimally classic choroidal

Best-corrected visual acuity (BCVA) between 20/50 and 20/320 in the study eye.

Total lesion size of less than 12 disc areas, with at least 50% active CNV.
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Exclusion Criteria:

Concomitant ocular diseases such as glaucoma, uveitis, or diabetic retinopathy.

Presence of pigment epithelial tears or rips.

Acute ocular or periocular infection in the study eye.

Significant sub-foveal scarring, atrophy, or hemorrhage.

Certain prior treatments for wet AMD within a specified timeframe.

Administration

Bevasiranib was administered via intravitreal injection. The procedure was performed in a
sterile environment by a trained ophthalmologist. The eye was anesthetized, and povidone-
iodine was used to disinfect the ocular surface to minimize the risk of infection. A sterile
speculum was used to keep the eyelids open, and the injection was made through the pars
plana into the vitreous cavity.

Experimental Workflow

The following diagram outlines the general workflow for the initial clinical trials of Bevasiranib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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